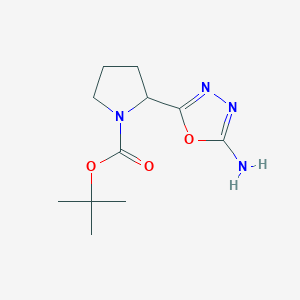

Tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate

Overview

Description

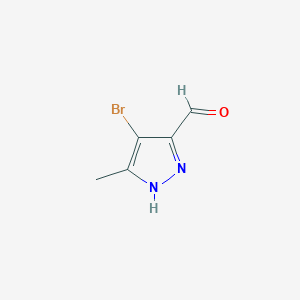

“5-tert-butyl-1,3,4-oxadiazol-2-amine” is a compound with the molecular formula C6H11N3O . It is a derivative of 1,3,4-oxadiazol .

Molecular Structure Analysis

The molecular structure of “5-tert-butyl-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol ring substituted with a tert-butyl group and an amino group .Physical And Chemical Properties Analysis

“5-tert-butyl-1,3,4-oxadiazol-2-amine” has a molecular weight of 141.17 Da .Scientific Research Applications

Metabolic Studies

One study investigated the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor that includes the tert-butyl and oxadiazole moiety. The research highlighted the identification of metabolites formed through hydroxylation and carbonyl reduction, with specific emphasis on a C-demethylated metabolite generated by nonenzymatic decarboxylation facilitated by the oxadiazole ring's resonance stabilization (Yoo et al., 2008).

Synthesis and Characterization

Studies have detailed the synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings, including analogs with potential antitumor activity. For instance, compounds were synthesized starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, demonstrating significant potency in vitro against a panel of cell lines (Maftei et al., 2013). Another study expanded on this by incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties to improve lipophilicity and cell wall transport, leading to compounds with notable in vitro anticancer activity (Maftei et al., 2016).

Optical and Electronic Applications

Research into the optical properties of novel 1,3,4-oxadiazole derivatives has led to the development of compounds with potential applications in light-emitting devices and fluorescence resonance energy transfer (FRET) systems. For example, a study synthesized derivatives from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid, exploring their fluorescence characteristics for potential use in electronic and photonic devices (Ge et al., 2014).

Biological Activity Prediction

The synthesis of novel bicyclic systems containing the 1,2,4-oxadiazole ring was explored, with the prediction of biological activity for the synthesized compounds. This work demonstrates the utility of such compounds in potential pharmacological applications, highlighting the diverse functional possibilities of the oxadiazole moiety (Kharchenko et al., 2008).

Antimicrobial and Antioxidant Applications

Further studies have synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, evaluating their antimicrobial activities. This research underlines the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009). Another study synthesized 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, assessing their antioxidant activity and demonstrating significant free-radical scavenging ability (Shakir et al., 2014).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures have been reported to interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Related compounds have been reported to exhibit a range of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)15-6-4-5-7(15)8-13-14-9(12)17-8/h7H,4-6H2,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUSTBYZNUQYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695217 | |

| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887587-93-1 | |

| Record name | tert-Butyl 2-(5-amino-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-bromo-1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetic acid](/img/structure/B1443199.png)

![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1443212.png)

![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B1443214.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B1443221.png)